

Technical Guide: Spectroscopic Profiling of Methyl 2-(4-isopropylphenoxy)propanoate

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Compound of Interest

Compound Name: methyl 2-(4-isopropylphenoxy)propanoate
Cat. No.: B5604028

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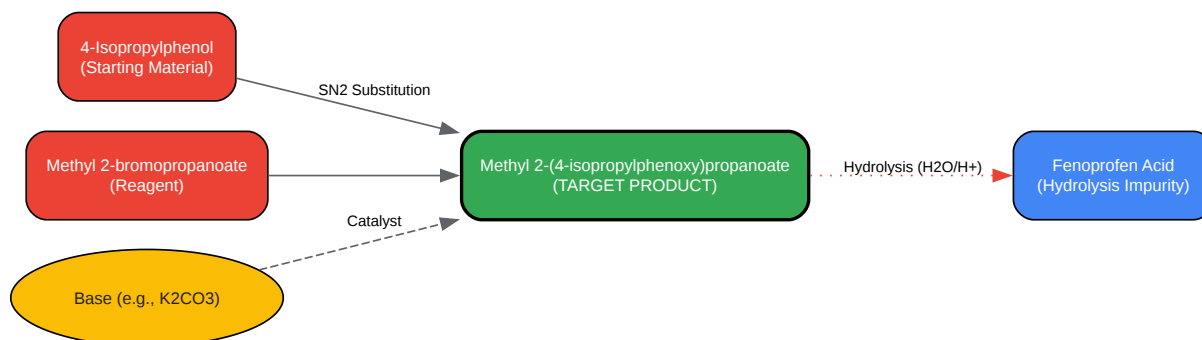
Executive Summary & Chemical Context

Methyl 2-(4-isopropylphenoxy)propanoate (CAS: 66202-87-7) is a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen. It also serves as a prodrug candidate and a key pharmacopeial impurity (Fenoprofen Methyl Ester) monitored during active pharmaceutical ingredient (API) release testing.

This guide provides a rigorous spectroscopic comparison between the target ester and its primary process impurities: the starting material (4-Isopropylphenol), the alkylating reagent (Methyl 2-bromopropanoate), and the hydrolysis degradation product (Fenoprofen Free Acid).

Synthesis Context: The Williamson Ether Pathway

The industrial preparation typically involves a Williamson ether synthesis under basic conditions. Understanding this pathway is essential for predicting the impurity profile.



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Figure 1: Synthesis pathway illustrating the origin of the target molecule and potential carryover of starting materials or degradation into the free acid.

Spectroscopic Comparison: ¹H NMR

Proton Nuclear Magnetic Resonance (

¹H NMR) is the definitive method for distinguishing the target from its precursors due to distinct chemical environments of the propanoate chain and the phenolic protons.

Comparative Data Table (400 MHz, CDCl₃)

Structural Fragment	Target: Methyl Ester (ppm)	Impurity A: 4-Isopropylphenol (ppm)	Impurity B: Methyl 2-bromopropanoate (ppm)	Impurity C: Fenoprofen Acid (ppm)
Aromatic (Ar-H)	6.80 – 7.15 (m, 4H, AA'BB')	6.75 – 7.10 (m, 4H)	Absent	6.85 – 7.25 (m, 4H)
Phenolic -OH	Absent	~4.5 - 5.0 (br s, 1H)	Absent	Absent
Ester -OCH	3.75 (s, 3H)	Absent	3.79 (s, 3H)	Absent
Methine (-CH- -to-O)	4.70 (q, 1H,	Absent	4.38 (q, 1H, -to-Br)	4.75 (q, 1H)
Chain Methyl (-CH)	1.60 (d, 3H)	Absent	1.83 (d, 3H)	1.58 (d, 3H)
Isopropyl -CH<	2.85 (sept, 1H)	2.83 (sept, 1H)	Absent	2.85 (sept, 1H)
Isopropyl -(CH)	1.22 (d, 6H)	1.20 (d, 6H)	Absent	1.22 (d, 6H)

Key Diagnostic Signals[1][2]

- The "Ester Singlet" (3.75 ppm): The presence of this sharp singlet integrates to 3 protons. Its absence confirms hydrolysis to Fenoprofen Acid (Impurity C).
- The "Methine Quartet" Shift:
 - In the Bromo-reagent (Impurity B), the methine proton is deshielded by Bromine (4.38).

- In the Target, the methine is deshielded by the Phenoxy oxygen (4.70). This ~0.3 ppm downfield shift is the primary indicator of successful ether bond formation.
- Aromatic Region: The 4-Isopropylphenol (Impurity A) aromatic signals will appear slightly upfield compared to the ester due to the electron-donating nature of the free hydroxyl group versus the ether linkage.

Infrared Spectroscopy (FT-IR) Comparison

While less specific than NMR, FT-IR provides rapid confirmation of functional group transformation.

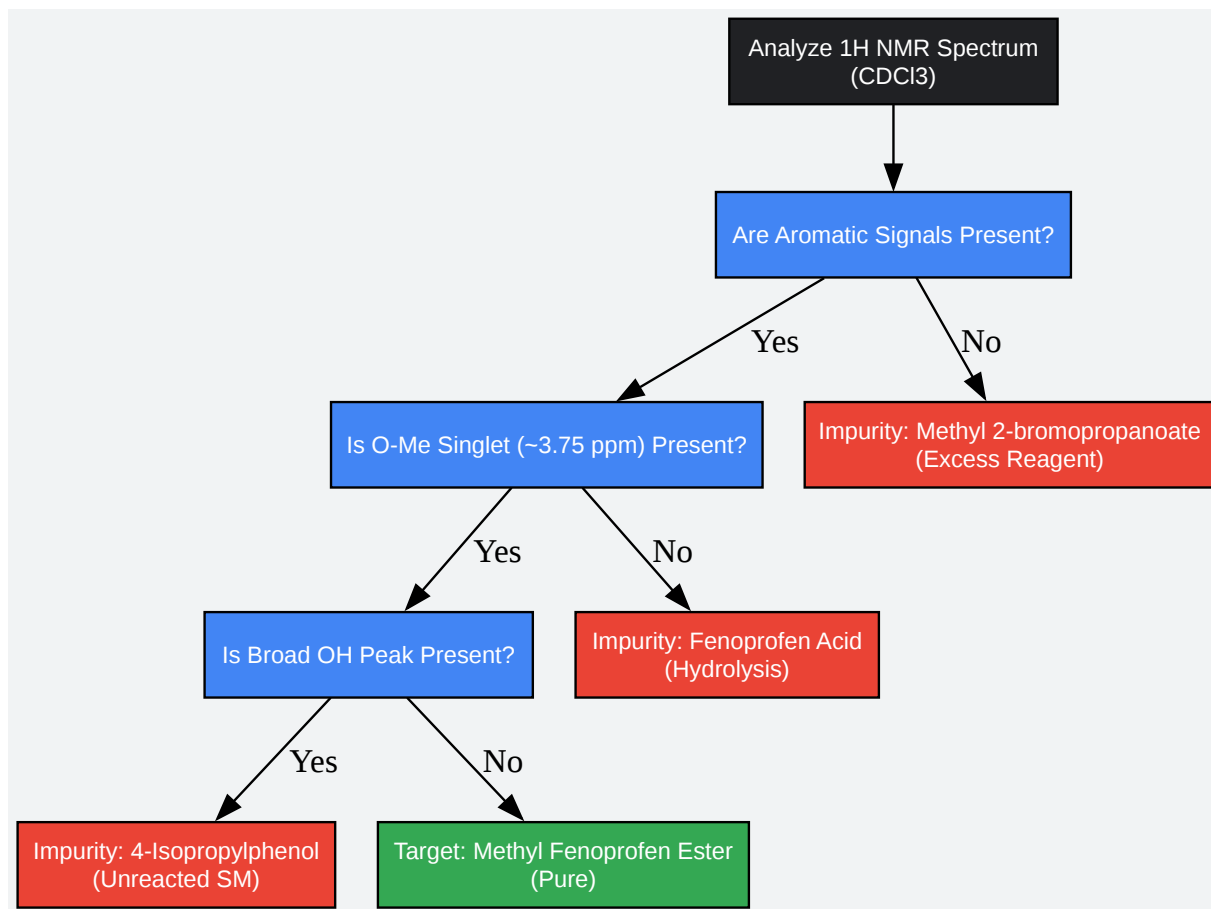
Functional Group	Target: Methyl Ester (cm ⁻¹)	Impurity A: Phenol (cm ⁻¹)	Impurity C: Acid (cm ⁻¹)
O-H Stretch	Absent	3200–3550 (Broad, strong)	2500–3300 (Very broad, carboxylic)
C=O ^{[1][2]} Stretch	1735–1750 (Sharp, Ester)	Absent	1705–1720 (Broad, Acid)
C-O-C Stretch	1200–1240 (Strong, Ether)	1220 (Phenolic C-O)	1200–1240

Operational Insight: A broad peak spanning 2500–3300 cm

is an immediate "red flag" for the presence of the hydrolyzed acid impurity or wet solvent.

Analytical Decision Logic

Use the following logic flow to interpret crude reaction spectra.



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Figure 2: Decision tree for identifying the dominant species in a crude reaction mixture.

Experimental Protocols

Protocol A: High-Resolution 1H NMR Acquisition

Objective: To quantify the ratio of methyl ester to unreacted phenol.

- Sample Preparation:
 - Weigh approximately 10 mg of the sample into a clean vial.
 - Dissolve in 0.6 mL of CDCl₃

(Deuterated Chloroform, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

- Note on Solvent: CDCl₃

is preferred over DMSO-d₆

to prevent viscosity broadening and to ensure the phenolic proton (if present) is clearly exchange-separated.

- Instrument Parameters:
 - Frequency: 400 MHz or higher recommended.
 - Pulse Sequence: Standard 1D proton (zg30).
 - Scans (NS): 16 (sufficient for >10 mg sample).
 - Relaxation Delay (D1): Set to 5.0 seconds to ensure full relaxation of the aromatic protons for accurate integration.
- Processing:
 - Phase and baseline correct manually.
 - Calibrate the TMS peak to 0.00 ppm.
 - Integrate the Ester Singlet (3.75 ppm) and the Isopropyl Methine (2.85 ppm). The ratio should be exactly 3:1.

Protocol B: HPLC-UV Purity Check (Orthogonal Validation)

Objective: To separate the neutral ester from the acidic impurities.

- Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 μm).
- Mobile Phase:

- A: 0.1% Phosphoric Acid in Water.
- B: Acetonitrile.
- Gradient: 40% B to 90% B over 15 minutes.
- Detection: UV at 220 nm (detects the carbonyl) and 270 nm (specific for the aromatic ring).
- Elution Order:
 - Fenoprofen Acid (RT ~6 min)
 - 4-Isopropylphenol (RT ~8 min)
 - Methyl Ester Target (RT ~12 min - most hydrophobic).

References

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Sources

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